molecular formula C2H4Br2Si2 B14570145 CID 78065816

CID 78065816

Cat. No.: B14570145
M. Wt: 244.03 g/mol
InChI Key: DEVSNYFKGUXGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78065816 is a compound registered in the PubChem database, a repository of chemical molecules and their properties. This absence of direct data limits a comprehensive introduction. Based on general practices in cheminformatics (as outlined in ), PubChem CIDs are unique numerical identifiers assigned to compounds, often linked to structural information, physicochemical properties, and associated research data. For example, CID 2049887 (CAS 20358-06-9) in includes molecular formula (C₇H₅FN₂S), molecular weight (168.19), and properties like solubility and LogP values . Similar metadata would typically accompany this compound if available.

Properties

Molecular Formula

C2H4Br2Si2

Molecular Weight

244.03 g/mol

InChI

InChI=1S/C2H4Br2Si2/c3-5-1-6(4)2-5/h1-2H2

InChI Key

DEVSNYFKGUXGHG-UHFFFAOYSA-N

Canonical SMILES

C1[Si](C[Si]1Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “CID 78065816” involves specific chemical reactions and conditions. Typically, the preparation methods include:

    Starting Materials: Identification of suitable starting materials.

    Reaction Conditions: Optimal temperature, pressure, and catalysts required for the reactions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Industrial Production Methods

In an industrial setting, the production of “this compound” may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

“CID 78065816” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of one functional group with another under specific conditions.

Common Reagents and Conditions

The reactions of “this compound” typically involve common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products can be further analyzed using techniques such as spectroscopy and chromatography.

Scientific Research Applications

“CID 78065816” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating specific diseases.

    Industry: Utilized in the production of materials, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of “CID 78065816” involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Receptors: Interaction with cellular receptors to elicit a biological response.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 78065816 lacks direct evidence, the provided materials highlight methodologies for comparing structurally or functionally related compounds. Below is a framework for such comparisons, derived from examples in the evidence:

Table 1: Key Parameters for Comparative Analysis

Parameter Example from Evidence (CID 2049887) Typical Comparison Metrics
Molecular Formula C₇H₅FN₂S Molecular composition
Molecular Weight 168.19 Mass accuracy
LogP 1.57–2.85 (varied methods) Lipophilicity
Solubility 0.249 mg/mL Bioavailability
Biological Activity CYP1A2 inhibition Target specificity

Structural Comparisons

and illustrate how structural analogs are analyzed:

  • Substrate/Inhibitor Overlays : For example, 3-O-caffeoyl betulin (CID 10153267) and betulinic acid (CID 64971) are compared via 2D/3D structural overlays to assess functional group contributions to activity .
  • Derivative Modifications : Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) are differentiated by substituents (e.g., methyl groups) impacting toxicity or binding affinity .

Physicochemical and Functional Divergence

  • Lipophilicity : CID 2049887 exhibits a wide LogP range (1.57–2.85) due to computational variability, emphasizing the need for experimental validation .
  • Bioactivity : Inhibitors like ginkgolic acid (CID 5469634) and irbesartan (CID 3749) are compared for target selectivity (e.g., CYP enzymes vs. angiotensin receptors) .

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